molecular formula C12H9F3N2O2 B1428386 1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazole-4-carbaldehyde CAS No. 1481183-82-7

1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazole-4-carbaldehyde

Cat. No.: B1428386
CAS No.: 1481183-82-7
M. Wt: 270.21 g/mol
InChI Key: CUTRCELWYRKHKF-UHFFFAOYSA-N
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Description

1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C12H9F3N2O2. It is known for its unique structure, which includes a trifluoromethoxy group attached to a phenyl ring, a pyrazole ring, and an aldehyde functional group.

Preparation Methods

The synthesis of 1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 4-(trifluoromethoxy)benzyl bromide, which is then reacted with 1H-pyrazole-4-carbaldehyde under specific conditions to yield the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction yield .

Scientific Research Applications

1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazole-4-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The pyrazole ring is known to interact with various biological targets, including kinases and other signaling proteins, which play crucial roles in cellular processes .

Comparison with Similar Compounds

1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its trifluoromethoxy group, which imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1-[[4-(trifluoromethoxy)phenyl]methyl]pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O2/c13-12(14,15)19-11-3-1-9(2-4-11)6-17-7-10(8-18)5-16-17/h1-5,7-8H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUTRCELWYRKHKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=N2)C=O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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